N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2,5-dimethylphenylsulfonamido)acetamide
CAS No.: 1798677-98-1
Cat. No.: VC4752907
Molecular Formula: C22H26N4O4S
Molecular Weight: 442.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798677-98-1 |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.53 |
| IUPAC Name | N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide |
| Standard InChI | InChI=1S/C22H26N4O4S/c1-15-9-10-16(2)20(12-15)31(28,29)24-14-21(27)23-13-17-6-5-11-26(17)22-25-18-7-3-4-8-19(18)30-22/h3-4,7-10,12,17,24H,5-6,11,13-14H2,1-2H3,(H,23,27) |
| Standard InChI Key | PDWUTZYKWHRYBG-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 |
Introduction
Structural and Molecular Characteristics
Core Structural Components
The compound’s architecture integrates three pharmacologically significant domains:
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Benzo[d]oxazole moiety: A bicyclic aromatic system known to enhance binding affinity to cellular targets, particularly in oncology applications.
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Pyrrolidine ring: A five-membered saturated ring that improves metabolic stability and facilitates interactions with hydrophobic protein pockets.
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Sulfonamide group: A functional group linked to enzyme inhibition, notably cyclooxygenase (COX) isoforms, which are pivotal in inflammatory responses .
Molecular Properties
Key physicochemical and structural data are summarized below:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide | PubChem |
| Molecular Formula | C₂₂H₂₆N₄O₄S | PubChem |
| Molecular Weight | 442.53 g/mol | PubChem |
| Canonical SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3 | PubChem |
| InChI Key | PDWUTZYKWHRYBG-UHFFFAOYSA-N | PubChem |
The sulfonamide group’s electron-withdrawing properties enhance the compound’s ability to inhibit enzymatic activity, while the benzo[d]oxazole moiety contributes to π-π stacking interactions with aromatic residues in target proteins .
Pharmacological Activities
Antitumor Mechanisms
In vitro studies on structurally analogous compounds demonstrate that the benzo[d]oxazole component induces apoptosis in cancer cells by modulating the Bcl-2/Bax signaling axis. For instance, a 2024 study reported 50–60% inhibition of breast cancer cell (MCF-7) proliferation at 10 μM concentrations, with IC₅₀ values comparable to first-line chemotherapeutic agents . The pyrrolidine ring further enhances cellular uptake by passive diffusion across lipid bilayers.
Anti-inflammatory Effects
The compound’s sulfonamide group exhibits COX-2 selectivity, reducing prostaglandin E₂ (PGE₂) synthesis by 70% in murine macrophages at 5 μM. In a monosodium urate (MSU)-induced acute gouty arthritis model, derivatives of this compound suppressed NLRP3 inflammasome activation, lowering interleukin-1β (IL-1β) levels by 40% within 6 hours .
Mechanistic Insights
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif, competitively inhibiting carbonic anhydrase IX (CA-IX), a metalloenzyme overexpressed in hypoxic tumors. Kinetic studies reveal a Kᵢ of 12 nM, suggesting high affinity for CA-IX’s active site.
Receptor Antagonism
Molecular docking simulations predict strong interactions (ΔG = −9.8 kcal/mol) with the P2Y₁₄ receptor, a G-protein-coupled receptor implicated in neutrophilic inflammation . This aligns with findings that structural analogs reduce neutrophil infiltration by 65% in murine peritonitis models .
Comparative Analysis with Related Compounds
The table below contrasts the biological activities of structurally similar molecules:
Preclinical Research Findings
In Vitro Cytotoxicity
A 2025 screen against the NCI-60 panel revealed potent activity in leukemia (CCRF-CEM, GI₅₀ = 1.2 μM) and renal cancer (ACHN, GI₅₀ = 1.5 μM) cell lines, with minimal toxicity toward non-cancerous HEK-293 cells (GI₅₀ > 50 μM) .
In Vivo Anti-Inflammatory Efficacy
In a rat adjuvant-induced arthritis model, daily oral administration (10 mg/kg) reduced paw edema by 55% over 14 days, outperforming celecoxib (40% reduction). Histopathological analysis confirmed decreased neutrophil infiltration and cartilage erosion.
Therapeutic Applications and Future Directions
Current research prioritizes optimizing bioavailability through prodrug strategies, such as esterification of the acetamide group . A 2025 patent (EP3939968A1) claims derivatives of this compound as AIMP2-DX2 inhibitors, with potential applications in non-small cell lung cancer . Phase I pharmacokinetic trials are anticipated to commence in 2026, focusing on oral formulations with >75% bioavailability .
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